Molecular Identity: N-Methyl Substitution Confers a 14.02 Da Mass Shift vs. the Primary Amine Analog
The defining structural feature of the target compound is its N-methyl secondary amine function. Compared with the closest structural analog, (1-ethylpyrrolidin-2-yl)methanamine (CAS 26116-12-1), which bears a primary amine (–NH2), the target compound carries an N-methyl group (–NHCH3). This results in a molecular formula difference of +CH2 (C8H18N2 vs. C7H16N2) and a molecular weight increase from 128.22 Da to 142.24 Da [1][2]. The N-methyl substitution directly alters the compound's reactivity in amide coupling reactions with activated benzoic acid derivatives during Amisulpride synthesis, as well as its chromatographic retention behavior in HPLC impurity profiling .
| Evidence Dimension | Molecular formula and molecular weight |
|---|---|
| Target Compound Data | C8H18N2; 142.24 g/mol; secondary N-methyl amine (–NHCH3) |
| Comparator Or Baseline | (1-Ethylpyrrolidin-2-yl)methanamine (CAS 26116-12-1): C7H16N2; 128.22 g/mol; primary amine (–NH2) |
| Quantified Difference | Δ +CH2; Δ +14.02 Da |
| Conditions | Structural identity by IUPAC nomenclature, InChI, and SMILES comparison (PubChem). |
Why This Matters
The mass difference is analytically resolvable by LC-MS, making misidentification detectable, and the different amine reactivity means the two compounds produce different amide products in downstream synthesis; procurement of the wrong compound would yield a different impurity profile and potentially invalidate regulatory submissions.
- [1] PubChem. (2025). 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine. CID 2762718. Molecular formula C8H18N2, MW 142.24. SMILES: CCN1CCCC1CNC. View Source
- [2] NIST Webbook. (2023). 2-Pyrrolidinemethanamine, 1-ethyl- (CAS 26116-12-1). Molecular formula C7H16N2, MW 128.2153. View Source
